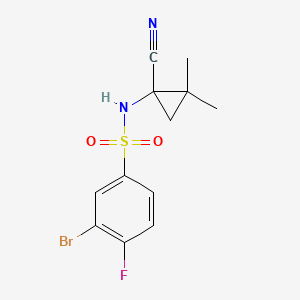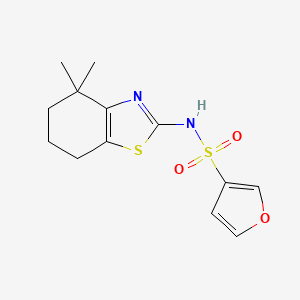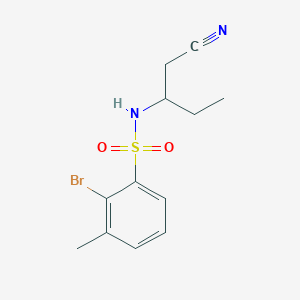![molecular formula C16H26N2O3SSi B6969075 1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide](/img/structure/B6969075.png)
1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound features a tert-butyl(dimethyl)silyl group, a hydroxyethyl group, and a sulfonamide group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide typically involves multiple steps, starting from commercially available indole derivatives. The synthetic route may include the following steps :
Protection of the Hydroxy Group: The hydroxy group of the starting material is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Sulfonation: The indole ring is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide-pyridine complex.
N-Alkylation: The protected hydroxyethyl group is introduced through N-alkylation using an appropriate alkylating agent.
Deprotection: The tert-butyl(dimethyl)silyl protecting group is removed under acidic or basic conditions to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and other products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts and bases like triethylamine and sodium hydroxide .
Scientific Research Applications
1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms involving indole derivatives.
Material Science: The compound is utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it can inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups, used in plant growth regulation.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties, differing in its functional groups and biological activities.
Indole-3-butyric acid: Another plant hormone with an indole structure, used in rooting and plant propagation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other indole derivatives.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3SSi/c1-16(2,3)23(4,5)18-11-9-13-14(18)7-6-8-15(13)22(20,21)17-10-12-19/h6-9,11,17,19H,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRNNTTZRGLSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-fluoro-4-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-N-(1-phenylethyl)benzamide](/img/structure/B6969005.png)
![Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate](/img/structure/B6969012.png)
![2-chloro-N-methyl-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide](/img/structure/B6969020.png)
![Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6969027.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-[(3-methyltriazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6969031.png)
![Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate](/img/structure/B6969037.png)
![1-[2-Fluoro-6-[4-(2-hydroxyethylamino)piperidin-1-yl]phenyl]ethanone](/img/structure/B6969043.png)


![N-[1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6969074.png)
![1-[[1-(4-Methoxyphenyl)cyclohexyl]methyl]-3-[1-[5-(propan-2-yloxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]urea](/img/structure/B6969086.png)
![4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one](/img/structure/B6969088.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-hydroxyphenyl)methanone](/img/structure/B6969091.png)

